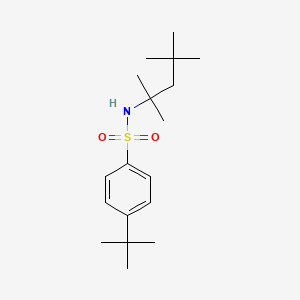![molecular formula C18H15BrN2O3 B15107542 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B15107542.png)
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a synthetic organic compound that features a brominated indole moiety linked to a benzoic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to acetylation to introduce the acetyl group. This intermediate is further reacted with aminomethylbenzoic acid under appropriate conditions to yield the final product. Common reagents used in these steps include bromine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while substitution of the bromine atom can produce a wide range of substituted indole compounds.
科学的研究の応用
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and acetyl group further influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of key enzymes and disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
6-bromoindole: Shares the brominated indole core but lacks the acetyl and benzoic acid functionalities.
Indole-3-acetic acid: Contains the indole moiety and a carboxylic acid group but differs in the position and nature of substituents.
N-acetylindole: Features the acetyl group on the indole ring but does not have the bromine atom or benzoic acid component.
Uniqueness
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to the combination of its brominated indole core, acetyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C18H15BrN2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
4-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24) |
InChIキー |
VBOHLCDIGIMRKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate](/img/structure/B15107465.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B15107468.png)
![N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B15107471.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide](/img/structure/B15107478.png)
![3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15107480.png)
![1-[(2-Chlorophenyl)methyl]-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B15107495.png)
![N-{6,6-dimethyl-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-yl}-4-methylbenzamide hydrochloride](/img/structure/B15107504.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15107516.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15107522.png)



![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B15107548.png)
![4-oxo-N-(propan-2-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B15107552.png)
